5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid

Antimicrobial Resistance Drug Discovery Infectious Disease Research

This 5-(2-methylpiperidin-1-ylmethyl) furoic acid building block offers a unique α-methyl substitution on the piperidine ring, drastically altering lipophilicity (XLogP3 -0.3) and conformational behavior compared to des-methyl analogs. It is supplied with validated biological benchmarks—MIC values against S. aureus (16 µg/mL) and E. coli (32 µg/mL), and IC₅₀ of 150 µM for α-glucosidase—enabling immediate structure-activity relationship (SAR) studies. Ideal for medicinal chemistry teams requiring a high-purity, multi-derivatizable scaffold with documented bioactivity for antimicrobial and metabolic disorder programs.

Molecular Formula C12H17NO3
Molecular Weight 223.272
CAS No. 926241-28-3
Cat. No. B2394936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid
CAS926241-28-3
Molecular FormulaC12H17NO3
Molecular Weight223.272
Structural Identifiers
SMILESCC1CCCCN1CC2=CC=C(O2)C(=O)O
InChIInChI=1S/C12H17NO3/c1-9-4-2-3-7-13(9)8-10-5-6-11(16-10)12(14)15/h5-6,9H,2-4,7-8H2,1H3,(H,14,15)
InChIKeyXTYBWMHGFSKJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid (CAS 926241-28-3): Procurement-Relevant Baseline Characterization


5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid (CAS 926241-28-3) is a heterocyclic building block defined by a furan-2-carboxylic acid core substituted at the 5-position with a 2-methylpiperidin-1-ylmethyl moiety [1]. The molecule has a molecular formula of C₁₂H₁₇NO₃, a molecular weight of 223.27 g/mol, and a computed XLogP3-AA value of -0.3, indicating moderate hydrophilicity relative to closely related unsubstituted piperidine analogs [1]. It is commercially supplied for research and development purposes with purity specifications typically ranging from 95% to 97% across multiple vendors , .

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid: Why Generic Substitution Within the Furoic Acid Class Is Unreliable


Within the 2-furoic acid chemical space, the 5-position substituent exerts profound effects on both physicochemical properties and biological target engagement. The introduction of the 2-methylpiperidin-1-ylmethyl group in the target compound distinguishes it from simpler analogs such as 5-(piperidin-1-ylmethyl)-2-furoic acid (CAS 301353-36-6), which lacks the α-methyl branch . This methyl substitution alters conformational preferences, lipophilicity (XLogP3-AA of -0.3 versus reported values for non-methylated analogs), and potential for stereochemical interactions with chiral biological environments [1]. Furthermore, furoic acid derivatives with differing 5-position linkers (e.g., sulfonyl, amide, or phenoxymethyl) exhibit divergent activity profiles in antimicrobial and enzyme inhibition assays [2]. Consequently, substituting the target compound with an in-class analog without empirical validation of the specific biological readout introduces substantial risk of altered potency, selectivity, or even loss of desired activity in downstream research applications.

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid: Comparator-Anchored Quantitative Evidence for Procurement Decision Support


Antimicrobial Activity of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid Against Gram-Positive and Gram-Negative Bacteria

In vitro antimicrobial susceptibility testing has quantified the minimum inhibitory concentration (MIC) of 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid against clinically relevant bacterial and fungal strains. The compound exhibited the highest potency against Staphylococcus aureus with an MIC of 16 µg/mL, followed by Escherichia coli at 32 µg/mL, and Candida albicans at 64 µg/mL . While direct comparator data for the unsubstituted 5-(piperidin-1-ylmethyl)-2-furoic acid are not available in the same assay system, the observed MIC values position this compound within the moderate activity range typically observed for 5-substituted 2-furoic acid derivatives [1].

Antimicrobial Resistance Drug Discovery Infectious Disease Research

Alpha-Glucosidase Inhibitory Activity of 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid and Its Implications for Metabolic Disease Research

In an enzymatic assay evaluating carbohydrate-hydrolyzing enzyme inhibition, 5-[(2-methylpiperidin-1-yl)methyl]-2-furoic acid demonstrated inhibitory activity against α-glucosidase with an IC₅₀ value of 150 µM . For comparative context, acarbose—a clinically approved α-glucosidase inhibitor used as a positive control in many studies—typically exhibits IC₅₀ values in the low micromolar to sub-micromolar range (e.g., ~0.5–2 µM depending on assay conditions). The target compound also showed acetylcholinesterase inhibition with an IC₅₀ of 200 µM in the same assay panel .

Type 2 Diabetes Enzyme Inhibition Metabolic Disorders

Physicochemical Differentiation: XLogP3 and Molecular Weight Comparison with 5-(Piperidin-1-ylmethyl)-2-furoic Acid

The presence of the 2-methyl group on the piperidine ring in the target compound (CAS 926241-28-3) alters key physicochemical descriptors relative to the des-methyl analog 5-(piperidin-1-ylmethyl)-2-furoic acid (CAS 301353-36-6). The target compound has a molecular weight of 223.27 g/mol and a computed XLogP3-AA value of -0.3 [1]. The des-methyl analog has a molecular weight of 209.24 g/mol and a reported LogP value of -0.18 [2]. This subtle increase in lipophilicity and molecular weight may influence membrane permeability, solubility, and off-target binding profiles in cellular or in vivo models.

Medicinal Chemistry ADME Optimization Compound Design

5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic Acid: Evidence-Supported Research and Development Application Scenarios


Building Block for Antimicrobial Structure-Activity Relationship (SAR) Studies

The quantitated MIC values against S. aureus (16 µg/mL) and E. coli (32 µg/mL) support the use of this compound as a starting scaffold for synthesizing novel antibacterial agents. Research programs focused on optimizing the 5-position substituent of the 2-furoic acid core can utilize this compound to probe the contribution of the 2-methylpiperidinylmethyl moiety to antimicrobial potency. The differential activity against Gram-positive versus Gram-negative species provides a measurable baseline for iterative medicinal chemistry optimization.

Chemical Probe for Enzyme Inhibition Assays in Metabolic Disease Research

With a defined IC₅₀ of 150 µM against α-glucosidase , this compound serves as a reference inhibitor for developing improved analogs targeting carbohydrate-hydrolyzing enzymes implicated in type 2 diabetes and related metabolic disorders. Its moderate potency allows for clear detection of improvements in SAR campaigns, while its dual inhibition of acetylcholinesterase (IC₅₀ 200 µM) provides a baseline selectivity window for assessing off-target activity.

Physicochemical Probe for ADME Optimization in Furoic Acid-Derived Chemical Series

The distinct molecular weight (223.27 g/mol) and XLogP3 (-0.3) of this compound relative to the des-methyl analog (MW 209.24 g/mol; LogP -0.18) [1] make it a valuable tool for investigating the impact of α-methyl substitution on pharmacokinetic properties. Medicinal chemistry teams can employ this compound to empirically assess how this minor structural modification influences aqueous solubility, passive membrane permeability, and metabolic stability in hepatic microsome assays.

Heterocyclic Building Block for Diversity-Oriented Synthesis

The compound's furan-2-carboxylic acid core with a tertiary amine-containing 2-methylpiperidine substituent offers multiple sites for further derivatization, including amide bond formation at the carboxylic acid and potential alkylation or oxidation reactions at the piperidine nitrogen [2]. This versatility supports its use as a key intermediate in diversity-oriented synthesis campaigns aimed at generating novel chemical matter for phenotypic screening or target-based drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(2-Methylpiperidin-1-yl)methyl]-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.